molecular formula C14H25N3O3S B14531848 Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- CAS No. 62564-09-4

Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy-

Cat. No.: B14531848
CAS No.: 62564-09-4
M. Wt: 315.43 g/mol
InChI Key: ALDGITBBMMFVPY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzenesulfonamide core with an amino group, a diethylamino propyl chain, and a methoxy group, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.

    Introduction of the Amino Group: The amino group is introduced via a nitration reaction followed by reduction. Benzene is nitrated to form nitrobenzene, which is then reduced to aniline.

    Attachment of the Diethylamino Propyl Chain: The diethylamino propyl chain is attached through a nucleophilic substitution reaction. Aniline reacts with 3-chloropropyl diethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the diethylamino propyl chain enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62564-09-4

Molecular Formula

C14H25N3O3S

Molecular Weight

315.43 g/mol

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H25N3O3S/c1-4-17(5-2)10-6-9-16-21(18,19)14-8-7-12(15)11-13(14)20-3/h7-8,11,16H,4-6,9-10,15H2,1-3H3

InChI Key

ALDGITBBMMFVPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C=C1)N)OC

Origin of Product

United States

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